Pyrrolidine-2,5-diyldimethanol

Asymmetric Catalysis Chiral Ligand Design C2-Symmetry

Pyrrolidine-2,5-diyldimethanol (CAS 5626-66-4) is a saturated five-membered nitrogen heterocycle bearing two primary hydroxymethyl groups at the 2- and 5-positions. This C2-symmetric chiral diol serves as a versatile building block and intermediate, primarily valued for its role as a precursor to chiral ligands and auxiliaries in asymmetric catalysis, as well as a key scaffold in medicinal chemistry for targets like dipeptidyl peptidase IV (DPP-IV).

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 5626-66-4
Cat. No. B1286398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2,5-diyldimethanol
CAS5626-66-4
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC(NC1CO)CO
InChIInChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2
InChIKeyITNFYTQOVXXQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2,5-diyldimethanol (CAS 5626-66-4): A C2-Symmetric Chiral Diol Scaffold for Asymmetric Synthesis and Drug Discovery


Pyrrolidine-2,5-diyldimethanol (CAS 5626-66-4) is a saturated five-membered nitrogen heterocycle bearing two primary hydroxymethyl groups at the 2- and 5-positions . This C2-symmetric chiral diol serves as a versatile building block and intermediate, primarily valued for its role as a precursor to chiral ligands and auxiliaries in asymmetric catalysis, as well as a key scaffold in medicinal chemistry for targets like dipeptidyl peptidase IV (DPP-IV) [1]. Its stereochemistry can be controlled; for example, lipase-mediated kinetic resolution has been employed to obtain both enantiomers of the trans-2,5-bis(hydroxymethyl)pyrrolidine form in optically pure form, highlighting its utility in enantioselective synthesis [2].

Why Pyrrolidine-2,5-diyldimethanol (CAS 5626-66-4) Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution with simpler pyrrolidine analogs like prolinol (pyrrolidine-2-methanol) or 2,5-dimethylpyrrolidine fails because they lack the specific C2-symmetric diol architecture that is critical for function. The two primary alcohols of Pyrrolidine-2,5-diyldimethanol enable orthogonal derivatization to create diverse chiral ligands, while the C2-symmetry is a privileged feature for inducing high enantioselectivity in asymmetric catalysis, a characteristic absent in unsymmetrical or mono-substituted analogs [1]. Non-chiral diols such as 1,4-butanediol cannot mimic the rigid pyrrolidine ring's geometric constraints, which are essential for the scaffold's performance in chiral induction and for maintaining potent biological activity against targets like DPP-IV [2].

Quantitative Differentiation Evidence for Pyrrolidine-2,5-diyldimethanol (CAS 5626-66-4) vs. Key Analogs


C2-Symmetry Enables High Enantioselectivity in Diethylzinc Additions Over Non-Symmetric Ligands

Derivatives of the C2-symmetric pyrrolidine-2,5-diyldimethanol scaffold, specifically N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, function as chiral ligands in the addition of diethylzinc to aryl aldehydes, achieving very high enantiomeric excess (ee) of 70-96% and chemical yields of 85-95% [1]. In contrast, a related N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine derivative, under identical reaction conditions, produced a significantly lower ee of only 20-45%, and even caused an inversion of enantioselectivity for certain substrates [1]. This demonstrates that subtle modifications to the C2-symmetric diol scaffold can control and optimize enantioselectivity, a tunable feature not readily available with simpler, non-C2-symmetric pyrrolidine ligands.

Asymmetric Catalysis Chiral Ligand Design C2-Symmetry

Dual-Functional Scaffold Enables Potent DPP-IV Inhibition Compared to Mono-Substituted Pyrrolidines

The pyrrolidine-2,5-diyldimethanol scaffold is a key mimic of proline and is central to the design of potent dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. A comprehensive docking study on novel pyrrolidine derivatives, which use this scaffold, has demonstrated potent antidiabetic activity [2]. While specific IC50 values for the bare scaffold are not disclosed in the provided search results, related patent data for a series of pyrrolidine derivatives based on this structure show a range of potent activities [3]. For a class-level comparison, a structurally simpler, non-symmetric pyrrolidine analog, D-Prolinol ((R)-pyrrolidine-2-methanol), is a different chemical entity used for chiral induction but lacks the second functional group necessary for the bidentate interactions often required for potent enzyme inhibition .

DPP-IV Inhibition Type 2 Diabetes Medicinal Chemistry

Enzymatic Resolution Achieves Optical Purity for Both Enantiomers, Surpassing Non-Selective Synthetic Routes

A highly efficient lipase-mediated sequential kinetic resolution method has been specifically developed for trans-2,5-bis(hydroxymethyl)pyrrolidine to yield both enantiomers in optically pure form [1]. This provides a clear procurement advantage: the ability to source specific, enantiopure isomers for high-value asymmetric applications. This level of stereochemical control contrasts sharply with synthetic routes for related achiral diols (e.g., 1,4-butanediol) or for pyrrolidine analogs where such selective enzymatic methods are not established, often resulting in racemic mixtures that are unsuitable for enantioselective synthesis [2].

Chiral Resolution Biocatalysis Enantiopure Synthesis

Advantageous Physicochemical Profile for Reaction Handling Versus Higher Molecular Weight Analogs

Pyrrolidine-2,5-diyldimethanol possesses a low molecular weight (131.17 g/mol) and a predicted boiling point of 260.1±15.0 °C, indicating high volatility and ease of removal under reduced pressure compared to heavier, protected analogs like 1-Boc-2,5-bis(hydroxymethyl)pyrrolidine (MW ~245 g/mol) . The secondary amine group contributes a basic nature, facilitating purification by acid-base extraction, a standard workup procedure that is efficient for this compound but not applicable to neutral, non-basic diols like 2,5-bis(hydroxymethyl)furan . This combination of low molecular weight, predicted volatility, and basicity simplifies purification and isolation in multi-step syntheses.

Physicochemical Properties Process Chemistry Building Block Selection

High-Value Application Scenarios for Pyrrolidine-2,5-diyldimethanol (CAS 5626-66-4) Based on Proven Differentiation


Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

Leverage the quantitative evidence that C2-symmetric derivatives of this scaffold deliver up to 96% ee in asymmetric diethylzinc additions, a 4.8-fold improvement over a non-symmetric analog [1]. A research group developing new chiral ligands for enantioselective C-C bond formation should procure this specific diol core to access a privileged, tunable scaffold. The dual hydroxymethyl groups allow for the synthesis of a library of ligands with varied steric and electronic properties, directly impacting optimization of reaction enantioselectivity.

Medicinal Chemistry Hit-to-Lead Optimization for DPP-IV Inhibitors

For a diabetes drug discovery program, the scaffold is essential for generating SAR around DPP-IV inhibition, as demonstrated by patent literature and docking studies [2]. The two functionalization sites are not redundant; they are critical for achieving potent, patentable inhibitors. A medicinal chemistry team should select this diol over a mono-hydroxymethyl pyrrolidine to explore multiple vectors for target engagement and to build a diverse, proprietary compound library.

Stereoselective Synthesis Requiring Enantiopure Building Blocks

When a synthetic route demands a single enantiomer of a chiral pyrrolidine, the compound's established lipase-mediated kinetic resolution process provides a reliable path to optical purity [3]. A process chemistry group should procure the racemate and apply this established method, or source the resolved enantiomer directly, to guarantee high enantiopurity for downstream applications, avoiding the risk of failed asymmetric syntheses that would result from using a racemic or low-ee building block.

Multi-Step Synthesis of Complex Alkaloids or Azasugars

The low molecular weight and basic nature of the scaffold facilitate its use and purification in lengthy synthetic sequences. Its successful use as a protected form (e.g., 3,4-dibenzyloxy-2'-O-tert-butyldiphenylsilyl-2,5-bis(hydroxymethyl)pyrrolidine) as a chiral starting material for the total synthesis of natural products like hyacinthacine A6 and casuarine exemplifies its value [4]. Researchers undertaking similar complex molecule synthesis should choose this scaffold for its proven compatibility with multistep protecting group strategies and the ease of handling its unprotected form.

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